2-Amino-2-(hydroxymethyl)propane-1,3-diol
Overview
Description
2-Amino-2-(hydroxymethyl)propane-1,3-diol, also known as tris(hydroxymethyl)aminomethane, is an organic compound with the chemical formula C₄H₁₁NO₃. It is widely used in biochemistry and molecular biology as a buffering agent. This compound is also employed in the medical field to prevent and correct metabolic acidosis, particularly during cardiac bypass surgery .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-2-(hydroxymethyl)propane-1,3-diol can be synthesized through the reaction of formaldehyde with ammonia and glycerol. The process involves the following steps:
Reaction of Formaldehyde and Ammonia: Formaldehyde reacts with ammonia to form hexamethylenetetramine.
Reaction with Glycerol: Hexamethylenetetramine is then reacted with glycerol under acidic conditions to produce tromethamine.
Industrial Production Methods: In industrial settings, tromethamine is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:
Mixing Reactants: Formaldehyde, ammonia, and glycerol are mixed in a reactor.
Heating and Stirring: The mixture is heated and stirred to facilitate the reaction.
Purification: The resulting product is purified through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes to form Schiff bases.
Complexation Reactions: this compound can form complexes with metal ions.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes and are carried out under acidic or basic conditions.
Complexation Reactions: Involve metal salts and are conducted in aqueous solutions.
Major Products:
Schiff Bases: Formed from condensation reactions with aldehydes.
Metal Complexes: Formed from reactions with metal ions.
Scientific Research Applications
2-Amino-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and analytical techniques.
Biology: Employed in the preparation of buffer solutions for biological assays and experiments.
Medicine: Used to correct metabolic acidosis and as a component in certain pharmaceutical formulations.
Mechanism of Action
2-Amino-2-(hydroxymethyl)propane-1,3-diol acts as a proton acceptor, which allows it to neutralize acids. It combines with hydrogen ions to form water and bicarbonate, thereby correcting acidosis. This buffering action helps maintain the pH balance in biological systems. This compound also functions as an osmotic diuretic, promoting the excretion of excess fluids .
Comparison with Similar Compounds
Triethanolamine: Another buffering agent with similar properties but different chemical structure.
Diethanolamine: Used in similar applications but has different reactivity and toxicity profiles.
Uniqueness: 2-Amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its high buffering capacity and low toxicity. It is particularly effective in maintaining pH stability in biological and chemical systems, making it a preferred choice in various applications .
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENZDBCJOHFCAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023723 | |
Record name | Tromethamine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |
Record name | Tromethamine | |
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URL | https://haz-map.com/Agents/18432 | |
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Boiling Point |
219-220 °C at 10 mm Hg | |
Record name | TROMETHAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |
Record name | TROMETHAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000022 [mmHg] | |
Record name | Tromethamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18432 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia., Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes., By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis... | |
Record name | TROMETHAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline mass, WHITE, CRYSTALLINE POWDER | |
CAS No. |
77-86-1 | |
Record name | Tris(hydroxymethyl)aminomethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tromethamine [USAN:USP] | |
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Record name | Tromethamine | |
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Record name | Trometamol | |
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Record name | Trometamol | |
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Record name | Tromethamine | |
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Record name | Trometamol | |
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Record name | TROMETHAMINE | |
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Record name | TROMETHAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
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Record name | Tromethamine | |
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Melting Point |
171-172 °C | |
Record name | TROMETHAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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